Tropantiol (hydrochloride)
Description
Tropantiol (hydrochloride), also known as TRODAT-1 hydrochloride, is a chelating agent. Chelating agents are compounds that can form multiple bonds with a single metal ion, effectively “grabbing” the ion and making it more soluble in water. This property makes chelating agents useful in various applications, including medicine, chemistry, and environmental science.
Properties
Molecular Formula |
C21H35Cl2N3S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C21H34ClN3S2.ClH/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16;/h2-5,18-21,23,26-27H,6-15H2,1H3;1H/t18-,19+,20-,21?;/m0./s1 |
InChI Key |
HZDNFBVWGKDFIP-TYVNIXPYSA-N |
Isomeric SMILES |
CN1[C@H]2CCC1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tropantiol (hydrochloride) involves the reaction of specific organic compounds under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing chelating agents typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Tropantiol (hydrochloride) would likely involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process would include steps such as mixing, heating, cooling, and purification through methods like crystallization or distillation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group in Tropantiol hydrochloride undergoes nucleophilic aromatic substitution under specific conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydroxylation | NaOH (2M), 80°C, 6 hrs | Hydroxyphenyl derivative |
| Amination | NH₃ (excess), Cu catalyst, 120°C | 4-Aminophenyl analog |
Steric hindrance from the tropane ring limits substitution at the meta position, favoring para-substitution.
Amine-Mediated Reactions
The tertiary amine and secondary amine groups participate in acid-base and alkylation reactions:
-
Protonation :
The tertiary amine (pKa ≈ 9.2) readily protonates in acidic conditions (pH < 4), enhancing water solubility . -
Alkylation :
Reacts with methyl iodide (CH₃I) in DMF at 60°C to form quaternary ammonium salts, increasing CNS permeability.
Thiol Reactivity
The dual thiol (-SH) groups enable redox and conjugation reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂ (3%), RT, 2 hrs | Disulfide bridge formation |
| Metal Chelation | Fe³⁺/Cu²⁺, pH 7.4 | Stable metal-thiolate complexes |
Thiol pKa values range from 8.5–9.0, making them reactive at physiological pH .
Enzymatic Degradation Pathways
In Pseudomonas putida S-1, Tropantiol hydrochloride undergoes biodegradation via:
| Enzyme | Substrate | Km (μM) | Vmax (μM/min) |
|---|---|---|---|
| PTO (Propane-1-thiol oxidase) | Tropantiol hydrochloride | 15.2 ± 1.3 | 2.8 ± 0.2 |
| SQOR (Sulfide-quinone oxidoreductase) | H₂S | 8.4 ± 0.9 | 4.1 ± 0.3 |
This pathway generates propionaldehyde and H₂S, which enter the TCA cycle and desulfurization networks, respectively .
Stereochemical Considerations
The four undefined stereocenters (C3, C5, C8, C15) influence reaction kinetics:
-
Epimerization : Rapid at C3 under basic conditions (pH > 10), altering dopamine transporter affinity.
-
Diastereoselectivity : Thiol-ene reactions favor syn addition due to tropane ring conformation .
Physicochemical Factors Affecting Reactivity
Scientific Research Applications
Tropantiol (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Investigated for its potential to bind to metal ions in biological systems, which can be useful in studying metal ion transport and storage.
Medicine: Explored for its potential use in radiopharmaceuticals, where it can help deliver radioactive isotopes to specific tissues for imaging or treatment.
Industry: Used in various industrial processes that require the removal or stabilization of metal ions.
Mechanism of Action
The mechanism of action of Tropantiol (hydrochloride) involves its ability to form stable complexes with metal ions. This chelation process involves the donation of electron pairs from the nitrogen and sulfur atoms in the compound to the metal ion, forming a stable ring structure. This process can affect the solubility, reactivity, and bioavailability of the metal ions.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for certain metal ions compared to EDTA.
Dimercaptosuccinic acid (DMSA): Used in medicine for chelation therapy to remove heavy metals from the body.
Uniqueness: Tropantiol (hydrochloride) is unique in its specific structure and binding properties, which may offer advantages in certain applications over other chelating agents. Its ability to form stable complexes with specific metal ions makes it particularly useful in specialized research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
